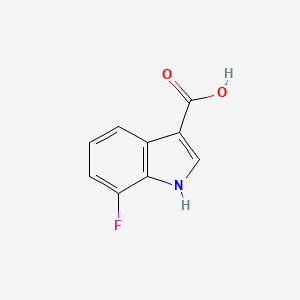

7-Fluoro-1H-indole-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-fluoro-1H-indole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c10-7-3-1-2-5-6(9(12)13)4-11-8(5)7/h1-4,11H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGNHSQYGVIUBBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)NC=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60651658 | |

| Record name | 7-Fluoro-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858515-66-9 | |

| Record name | 7-Fluoro-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-Fluoro-1H-indole-3-carboxylic Acid: A Technical Guide for Drug Discovery and Chemical Synthesis

Abstract

7-Fluoro-1H-indole-3-carboxylic acid (CAS No. 858515-66-9) is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. The strategic placement of a fluorine atom at the 7-position of the indole scaffold imparts unique electronic properties that can profoundly influence molecular interactions, metabolic stability, and lipophilicity. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic characterization, and potential applications of this valuable synthetic building block. Drawing upon established principles of organic chemistry and data from closely related analogues, this document serves as a technical resource for researchers and professionals in drug development and chemical synthesis.

Introduction: The Significance of Fluorine in Indole Scaffolds

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] The introduction of fluorine into organic molecules is a well-established strategy to modulate their physicochemical and biological properties.[1] Fluorine's high electronegativity and small size can alter the acidity of nearby functional groups, influence conformational preferences, and block sites of metabolic oxidation, often leading to improved pharmacokinetic profiles and enhanced biological activity.[2]

This compound combines the versatile indole framework with the unique attributes of fluorine. The fluorine atom at the 7-position exerts a strong inductive electron-withdrawing effect, which is expected to influence the acidity of the carboxylic acid group and the reactivity of the indole ring in electrophilic substitution reactions. This makes it a valuable intermediate for creating novel chemical entities with tailored properties.

Physicochemical Properties

While specific experimental data for this compound is not extensively reported in the literature, its properties can be reliably estimated based on its structure and comparison with related compounds.

| Property | Value | Source/Basis |

| CAS Number | 858515-66-9 | [3][4][5][6] |

| Molecular Formula | C₉H₆FNO₂ | [7][8] |

| Molecular Weight | 179.15 g/mol | [7][8] |

| Appearance | Expected to be a solid (e.g., powder) | Inferred from related indole carboxylic acids.[2][9] |

| Melting Point | Not reported; likely >200 °C | Inferred from isomers; 5-fluoro isomer has a reported melting point, and indole-3-carboxylic acid melts at 235-238 °C.[10] |

| Boiling Point | Not reported; expected to be high | Carboxylic acids have high boiling points due to hydrogen bonding. For comparison, 5-fluoro-1H-indole-3-carboxylic acid has a predicted boiling point of 422.2 °C.[2] |

| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., DMSO, DMF, methanol) | Typical for indole carboxylic acids.[11] |

| pKa | Not reported; expected to be slightly lower than indole-3-carboxylic acid (~4.5) | The electron-withdrawing fluorine atom should increase the acidity of the carboxylic acid.[2] A comprehensive list of pKa values for various organic compounds is available for reference.[12] |

Synthesis of this compound

Proposed Synthetic Workflow

The proposed synthesis is a two-step process starting from commercially available materials. The first step involves the synthesis of the key intermediate, 7-fluoroindole, followed by a carboxylation reaction at the C3 position.

Sources

- 1. This compound (1 x 250 mg) | Reagentia [reagentia.eu]

- 2. innospk.com [innospk.com]

- 3. This compound-ECHO CHEMICAL CO., LTD. [echochemical.com]

- 4. This compound at USD 1 / Gram in Yantai - ID: 2662576 [exportersindia.com]

- 5. 858515-66-9|this compound|BLD Pharm [bldpharm.com]

- 6. 858515-66-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. This compound – Biotuva Life Sciences [biotuva.com]

- 8. This compound - CAS:858515-66-9 - Sunway Pharm Ltd [3wpharm.com]

- 9. 6-Fluoro-1H-indole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. organicchemistrydata.org [organicchemistrydata.org]

7-Fluoro-1H-indole-3-carboxylic acid molecular structure

An In-depth Technical Guide to 7-Fluoro-1H-indole-3-carboxylic Acid: Structure, Synthesis, and Applications

Executive Summary

This compound is a specialized heterocyclic compound that has emerged as a pivotal building block in medicinal chemistry and materials science. The strategic placement of a fluorine atom at the 7-position of the indole scaffold imparts unique electronic properties that significantly influence the molecule's reactivity, metabolic stability, and biological activity. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, spectroscopic signature, a validated synthetic pathway, and its critical applications in the development of novel therapeutic agents and agrochemicals. It is intended for researchers, chemists, and drug development professionals seeking to leverage the unique characteristics of this versatile fluorinated indole.

Introduction: The Significance of the Fluorinated Indole Scaffold

The indole ring system is a cornerstone of biologically active molecules, found in everything from the essential amino acid tryptophan to neurotransmitters like serotonin and numerous pharmaceuticals.[1] The deliberate introduction of fluorine into organic molecules—a process known as fluorination—is a powerful strategy in modern drug design. Fluorine's high electronegativity and small size can dramatically alter a molecule's properties, including its acidity, lipophilicity, and metabolic stability, often leading to enhanced binding affinity for biological targets and improved pharmacokinetic profiles.[2]

This compound combines the privileged indole scaffold with the strategic benefits of fluorination. The fluorine atom at the C-7 position exerts a strong inductive effect, influencing the electron density across the entire ring system. This modification not only modulates the acidity of the carboxylic acid group at the C-3 position but also alters the molecule's potential for intermolecular interactions, such as hydrogen bonding and π-π stacking.[2][3] Consequently, this compound serves as a highly valuable intermediate for creating sophisticated molecules with applications ranging from central nervous system (CNS) agents to antiviral and antihypertensive drugs.[4][5][6]

Molecular Structure and Physicochemical Properties

The core of this compound consists of a bicyclic structure, where a benzene ring is fused to a pyrrole ring. A fluorine atom is substituted at position 7 of the benzene ring, and a carboxylic acid group is attached to position 3 of the pyrrole ring.

Physicochemical Data Summary

The key properties of the molecule are summarized below for quick reference.

| Property | Value | Source |

| CAS Number | 858515-66-9 | [7] |

| Molecular Formula | C₉H₆FNO₂ | [7][8] |

| Molecular Weight | 179.15 g/mol | [7][8] |

| Appearance | White to off-white powder | Generic supplier data |

| Purity | ≥97% | [8] |

Spectroscopic Analysis and Characterization

The structural identity and purity of this compound are typically confirmed using a combination of spectroscopic methods. The fluorine atom provides a unique handle for analysis, particularly in NMR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring and the acidic proton. The proton on the pyrrole nitrogen (N-H) typically appears as a broad singlet at a high chemical shift (>11 ppm). The proton at the C2 position also appears as a characteristic singlet. The protons on the benzene portion of the ring (H4, H5, H6) will exhibit splitting patterns (doublets, triplets) that are further complicated by coupling to the fluorine atom at C7.

-

¹³C NMR: The carbon spectrum will show nine distinct signals. The carboxylic acid carbon is the most deshielded, appearing around 165 ppm. The carbon atom bonded to fluorine (C7) will show a large one-bond carbon-fluorine coupling constant (¹JCF), a hallmark of fluorinated aromatic compounds.

-

¹⁹F NMR: A simple singlet is expected in the fluorine NMR spectrum, providing unambiguous confirmation of the fluorine's presence.

While specific spectral data for this exact isomer can be proprietary, data from closely related indole carboxylic acids provide representative chemical shift ranges.[9][10]

| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Feature |

| ¹H | > 12.0 (COOH), > 11.0 (N-H), 8.0-8.5 (C2-H), 7.0-7.8 (Aromatic) | Broad singlets for COOH and NH; complex splitting for aromatic protons due to F-coupling. |

| ¹³C | > 164 (C=O), 100-140 (Aromatic C), C-F shows large ¹JCF coupling. | Carbonyl carbon is highly deshielded. C7 signal is split into a doublet by fluorine. |

Synthesis and Reactivity

The synthesis of this compound typically starts from the commercially available precursor, 7-fluoro-1H-indole. A common and effective strategy is the Vilsmeier-Haack formylation to introduce a formyl group at the C-3 position, followed by oxidation to the carboxylic acid.

Experimental Protocol: Two-Step Synthesis

This protocol describes a reliable method for laboratory-scale synthesis.

Step 1: Synthesis of 7-Fluoro-1H-indole-3-carbaldehyde

-

Reaction Setup: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool dimethylformamide (DMF, 5 eq.) to 0°C.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise to the cooled DMF while stirring. Maintain the temperature below 5°C. Stir for 30 minutes to form the Vilsmeier reagent.

-

Indole Addition: Dissolve 7-fluoro-1H-indole[11][12] (1 eq.) in DMF and add it dropwise to the Vilsmeier reagent solution.

-

Reaction: Allow the mixture to warm to room temperature and then heat to 40-50°C for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Work-up: Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium hydroxide solution until the pH is basic (pH ~9-10).

-

Isolation: The product aldehyde will precipitate. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. The product can be further purified by recrystallization from ethanol.

Step 2: Oxidation to this compound

-

Reaction Setup: Suspend the 7-Fluoro-1H-indole-3-carbaldehyde (1 eq.) from the previous step in a mixture of acetone and water.

-

Oxidation: Add potassium permanganate (KMnO₄, 2-3 eq.) portion-wise to the suspension. The reaction is exothermic; maintain the temperature around 25-30°C with a water bath if necessary. Stir until the purple color disappears.

-

Work-up: Quench the reaction by adding a small amount of sodium sulfite to destroy excess KMnO₄. Filter the mixture to remove the manganese dioxide (MnO₂) precipitate.

-

Isolation: Acidify the clear filtrate with 2M HCl until the pH is ~2-3. The desired carboxylic acid will precipitate as a solid.

-

Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield pure this compound. Characterize the final product using NMR and Mass Spectrometry.

Applications in Research and Drug Development

The true value of this compound lies in its utility as a versatile synthetic intermediate. The carboxylic acid handle allows for a wide range of chemical transformations, most commonly the formation of amides, esters, and other derivatives.

-

CNS Disorders: The indole scaffold is central to many molecules that interact with serotonin and dopamine receptors. This fluorinated derivative is used to synthesize novel kinase inhibitors and selective serotonin reuptake inhibitors (SSRIs) for treating depression, anxiety, and other neurological conditions.[5]

-

Antihypertensive Agents: Recent studies have shown that indole-3-carboxylic acid derivatives can act as potent angiotensin II receptor (AT₁) antagonists, a key mechanism for controlling blood pressure. These new agents show promise for having efficacy superior to existing drugs like losartan.[6]

-

Antiviral Therapeutics: Indole-based structures are being explored as inhibitors for various viral enzymes. Derivatives have shown activity against SARS-CoV-2 and as HIV-1 integrase strand transfer inhibitors, a critical area of research.[4][13][14]

-

Agrochemicals: Indole-3-acetic acid (IAA) is a natural plant hormone (auxin). Synthetic mimics, including derivatives of indole-3-carboxylic acid, are developed as potent and selective herbicides that disrupt plant growth processes.[1][3][15]

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in science. Its unique structural and electronic properties, conferred by the C-7 fluorine atom, make it a high-value intermediate for accessing novel chemical space. From life-saving pharmaceuticals that treat hypertension and viral infections to advanced agrochemicals that support global food security, the applications stemming from this molecule are both diverse and impactful. As synthetic methodologies become more advanced, the utility of this versatile building block is poised to expand even further, solidifying its role in the future of chemical and biomedical research.

References

- 1. BJOC - A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic [beilstein-journals.org]

- 2. innospk.com [innospk.com]

- 3. frontiersin.org [frontiersin.org]

- 4. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Fluoro-1H-indole-7-carboxylic acid [myskinrecipes.com]

- 6. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - CAS:858515-66-9 - Sunway Pharm Ltd [3wpharm.com]

- 8. This compound – Biotuva Life Sciences [biotuva.com]

- 9. 1H-INDOLE-3-CARBOXYLIC ACID,7-FLUORO(858515-66-9) 1H NMR spectrum [chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 7-Fluoro-1H-indole | C8H6FN | CID 2774504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 7-Fluoro-1H-indole 97 387-44-0 [sigmaaldrich.com]

- 13. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 14. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors [mdpi.com]

- 15. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]

A Predictive Spectroscopic Guide to 7-Fluoro-1H-indole-3-carboxylic Acid

Introduction

7-Fluoro-1H-indole-3-carboxylic acid (C₉H₆FNO₂) is a halogenated derivative of the ubiquitous indole-3-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug development.[1] The introduction of a fluorine atom at the 7-position of the indole ring can profoundly alter the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable building block in the design of novel therapeutics.[2]

While this compound is commercially available, a comprehensive and publicly accessible repository of its experimentally verified spectroscopic data is notably scarce.[3][4] This guide, therefore, serves as an in-depth technical resource for researchers, scientists, and drug development professionals by providing a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

The predictions and interpretations herein are grounded in fundamental spectroscopic principles and validated by comparative analysis with experimentally determined data from structurally analogous compounds, including indole-3-carboxylic acid, 7-fluoro-1H-indole, and other positional isomers of fluoro-indole-3-carboxylic acid.[1][5][6][7] This approach ensures a scientifically rigorous and practically useful guide for compound verification, quality control, and further research endeavors.

Molecular Structure and Spectroscopic Overview

A thorough understanding of the molecular structure is paramount for the prediction and interpretation of spectroscopic data.

Caption: Numbering scheme for this compound.

Key structural features influencing the spectra include:

-

An Indole Core: A bicyclic aromatic system containing a pyrrole ring fused to a benzene ring.

-

A Carboxylic Acid Group at C3: This electron-withdrawing group significantly influences the electronic environment of the pyrrole ring. Its acidic proton (O-H) and carbonyl group (C=O) provide distinct spectroscopic signatures.

-

A Fluorine Atom at C7: As a highly electronegative atom, it will induce significant electronic effects, observable in NMR through chemical shifts and coupling constants, and in IR through a characteristic C-F stretching vibration.

¹H NMR Spectroscopy

Proton NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule, revealing their chemical environment, proximity to other protons, and coupling interactions.

Experimental Protocol (Suggested)

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable choice as it readily dissolves carboxylic acids and its residual solvent peak (~2.50 ppm) does not typically overlap with the aromatic or acidic proton signals.[8]

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a standard multinuclear probe.

-

Acquisition Parameters:

-

Temperature: 298 K.

-

Pulse Sequence: Standard single-pulse sequence (e.g., zg30).

-

Sweep Width: Approximately 16 ppm.

-

Number of Scans: 16-64 scans, depending on sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Referencing: Reference the spectrum to the residual DMSO peak at δ 2.50 ppm.

-

Predicted ¹H NMR Data (in DMSO-d₆)

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz | Justification |

| COOH | ~12.0 | Broad Singlet | - | The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange.[9] |

| N1-H | ~11.8 | Broad Singlet | - | The indole N-H proton is deshielded and appears as a broad singlet, similar to the parent indole-3-carboxylic acid.[8] |

| H2 | ~8.1 | Singlet (or narrow doublet) | J ≈ 2-3 Hz | This proton is adjacent to the electron-withdrawing carboxylic acid and the indole nitrogen. It may show a small coupling to N1-H. |

| H4 | ~7.9 | Doublet | ³J(H4-H5) ≈ 8.0 Hz | This proton is ortho to the C7a bridgehead and is part of the benzene ring system. Its chemical shift is influenced by the fused pyrrole ring. |

| H5 | ~7.1 | Triplet (or dd) | ³J(H5-H4) ≈ 8.0 Hz, ³J(H5-H6) ≈ 7.5 Hz | This proton is coupled to both H4 and H6, resulting in a triplet-like pattern. |

| H6 | ~7.0 | Doublet of Doublets (dd) | ³J(H6-H5) ≈ 7.5 Hz, ⁴J(H6-F7) ≈ 5.0 Hz | Coupled to H5 and a long-range coupling to the fluorine at C7 is expected, splitting the signal into a doublet of doublets. |

graph G { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368"];// Define nodes with positions for clarity H2 [label="H2", pos="2,0!"]; H4 [label="H4", pos="-1,-1.5!"]; H5 [label="H5", pos="-2,0!"]; H6 [label="H6", pos="-1,1.5!"]; F7 [label="F7", pos="0.5,2!"];

// Define edges for couplings H4 -- H5 [label="³J ≈ 8.0 Hz"]; H5 -- H6 [label="³J ≈ 7.5 Hz"]; H6 -- F7 [label="⁴J ≈ 5.0 Hz", style=dashed]; }

Caption: Predicted key proton-proton and proton-fluorine couplings.

¹³C NMR Spectroscopy

Carbon NMR provides information on the carbon skeleton of the molecule. The chemical shift of each carbon is highly sensitive to its electronic environment.

Experimental Protocol (Suggested)

-

Sample and Instrumentation: Use the same sample and spectrometer as for ¹H NMR.

-

Acquisition Parameters:

-

Pulse Sequence: Standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Sweep Width: Approximately 220 ppm.

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Referencing: Reference the spectrum to the central peak of the DMSO-d₆ multiplet at δ 39.52 ppm.

-

Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon Assignment | Predicted δ (ppm) | Predicted Multiplicity (¹³C-¹⁹F Coupling) | Justification |

| C=O | ~165 | Singlet | The carboxylic acid carbonyl carbon is significantly deshielded, appearing in the typical range for this functional group (160-180 ppm).[9] |

| C7 | ~148 | Doublet, ¹J(C-F) ≈ 240 Hz | The carbon directly bonded to fluorine will show a very large one-bond coupling constant and will be shifted downfield due to the electronegativity of fluorine. |

| C7a | ~135 | Singlet (or small doublet) | Bridgehead carbon adjacent to the fluorine-bearing carbon. |

| C2 | ~128 | Singlet | This carbon in the pyrrole ring is deshielded by the adjacent nitrogen. |

| C3a | ~125 | Singlet | Bridgehead carbon adjacent to the carboxylic acid group. |

| C4 | ~122 | Singlet | Aromatic carbon, position influenced by the fused ring system. |

| C5 | ~120 | Singlet | Aromatic carbon, expected in the standard aromatic region. |

| C6 | ~115 | Doublet, ²J(C-F) ≈ 20 Hz | This carbon is two bonds away from the fluorine, resulting in a smaller but significant coupling constant. |

| C3 | ~110 | Singlet | The carbon bearing the carboxylic acid group is typically shielded in the indole system. |

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a highly sensitive technique for observing fluorine atoms. The wide chemical shift range and sensitivity to the local electronic environment make it an excellent tool for confirming the presence and position of fluorine in a molecule.[10]

Experimental Protocol (Suggested)

-

Sample and Instrumentation: Use the same sample and spectrometer as for ¹H NMR.

-

Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence, often with proton decoupling.

-

Sweep Width: A wide sweep width (e.g., -200 to 0 ppm) is advisable for unknown fluorinated compounds.

-

Number of Scans: 16-64 scans.

-

Relaxation Delay (d1): 1-2 seconds.

-

Referencing: An external reference standard such as trifluoroacetic acid (TFA) in a capillary insert (δ ≈ -76.55 ppm) is commonly used.[11]

-

Predicted ¹⁹F NMR Data (in DMSO-d₆)

| Fluorine Assignment | Predicted δ (ppm) vs CFCl₃ | Predicted Multiplicity | Justification |

| F7 | ~ -110 to -120 | Doublet of Triplets (dt) or complex multiplet | The chemical shift for a fluorine on a benzene ring is typically in this range.[12] The signal will be split by coupling to the ortho proton (H6, ³J) and the meta proton (H5, ⁴J), though the latter may be small. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol (Suggested)

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample (1-2 mg) with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a standard Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition: Scan the sample over the range of 4000 to 400 cm⁻¹.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Justification |

| 3300-2500 | O-H stretch (Carboxylic Acid) | Strong, Very Broad | This extremely broad band is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[9] |

| ~3350 | N-H stretch | Medium, Sharp | The indole N-H stretch typically appears as a relatively sharp band in this region. |

| ~1680 | C=O stretch | Strong, Sharp | The carbonyl stretch of an aromatic carboxylic acid is very intense and characteristic. |

| 1600-1450 | C=C stretch (Aromatic) | Medium to Strong | Multiple bands are expected for the aromatic ring vibrations. |

| ~1250 | C-F stretch | Strong | The carbon-fluorine bond stretch is typically strong and appears in the fingerprint region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Experimental Protocol (Suggested)

-

Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source.

-

Sample Introduction: Introduce the sample via a direct insertion probe.

-

Acquisition:

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Predicted Mass Spectrum Data (EI)

-

Molecular Ion (M⁺): The molecular formula is C₉H₆FNO₂. The exact mass will be approximately 179.0383 g/mol . A strong molecular ion peak is expected at m/z = 179 .

-

Major Fragmentation Pathways:

-

Loss of a hydroxyl radical (•OH): [M - 17]⁺ at m/z = 162 . This is a common fragmentation for carboxylic acids.

-

Loss of formic acid (HCOOH) or •COOH: [M - 45]⁺ at m/z = 134 . This corresponds to the α-cleavage of the carboxylic acid group, a very common and often prominent fragmentation for indole-3-carboxylic acids.[13]

-

Loss of CO: [M - COOH - CO]⁺ at m/z = 106 . Subsequent loss of carbon monoxide from the m/z 134 fragment.

-

Caption: Predicted major fragmentation pathway in EI-MS.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for this compound. The predicted ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data are based on established chemical principles and comparative analysis with closely related, structurally verified compounds. These data tables, suggested protocols, and interpretations offer a robust framework for scientists to anticipate and interpret experimental results, confirm the identity and purity of the compound, and guide its use in research and development. Experimental verification remains the gold standard, and it is hoped that this predictive guide will serve as a valuable reference until such data becomes widely available in the public domain.

References

-

This compound, min 98%, 1 gram. (n.d.). A-Star Research. Retrieved January 6, 2026, from [Link]

-

This compound - CAS:858515-66-9. (n.d.). Sunway Pharm Ltd. Retrieved January 6, 2026, from [Link]

-

1H-INDOLE-7-CARBOXYLIC ACID, 6-FLUORO. (n.d.). LookChem. Retrieved January 6, 2026, from [Link]

-

Supplementary Information Fluorinated Paramagnetic Chelates as Potential Agents for Multi-chromic 19F Magnetic Resonance Spectr. (2011). The Royal Society of Chemistry. Retrieved January 6, 2026, from [Link]

-

Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. (2022). Frontiers in Plant Science. Retrieved January 6, 2026, from [Link]

-

Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles [Supporting Information]. (2020). The Royal Society of Chemistry. Retrieved January 6, 2026, from [Link]

-

Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. (2020). MDPI. Retrieved January 6, 2026, from [Link]

-

1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0003320). (n.d.). Human Metabolome Database. Retrieved January 6, 2026, from [Link]

-

This compound (C9H6FNO2). (n.d.). PubChemLite. Retrieved January 6, 2026, from [Link]

-

19F NMR Reference Standards. (n.d.). University of Wisconsin-Madison. Retrieved January 6, 2026, from [Link]

-

19Flourine NMR. (n.d.). University of Ottawa. Retrieved January 6, 2026, from [Link]

-

A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic. (2017). Beilstein Journal of Organic Chemistry. Retrieved January 6, 2026, from [Link]

-

Characterization of conformational states of the homodimeric enzyme fluoroacetate dehalogenase by 19F–13C two-dimensional NMR. (2022). RSC Chemical Biology. Retrieved January 6, 2026, from [Link]

-

7-Fluoro-1H-indole. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

Supporting information Indoles. (n.d.). The Royal Society of Chemistry. Retrieved January 6, 2026, from [Link]

-

6-Fluoro-1H-indole-3-carboxylic acid. (2012). Acta Crystallographica Section E: Structure Reports Online. Retrieved January 6, 2026, from [Link]

-

5-fluoro-1H-indole-3-carboxylic acid. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

5-Fluoro-1H-indole-3-carboxylic acid. (2012). Acta Crystallographica Section E: Structure Reports Online. Retrieved January 6, 2026, from [Link]

-

Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 a. (2022). Frontiers in Plant Science. Retrieved January 6, 2026, from [Link]

-

Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. (2014). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2020). Journal of Medicinal Chemistry. Retrieved January 6, 2026, from [Link]

-

Synthesis and Infrared Spectra of Some Indole Compounds. (1959). The Journal of Organic Chemistry. Retrieved January 6, 2026, from [Link]

-

Indole 3 carboxylic acid. (n.d.). mzCloud. Retrieved January 6, 2026, from [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2023). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]

-

Mass Spectra of the Hydroxyindole-3-carboxylic Acids and the Hydroxyskatoles. (1971). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Indole-3-Carboxylic Acid. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

1H-Indole-3-carboxaldehyde. (n.d.). NIST WebBook. Retrieved January 6, 2026, from [Link]

-

Indole-3-carboxylic acid - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved January 6, 2026, from [Link]

-

Indole-3-carboxylic acid - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved January 6, 2026, from [Link]

Sources

- 1. 6-Fluoro-1H-indole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound - CAS:858515-66-9 - Sunway Pharm Ltd [3wpharm.com]

- 5. 7-氟-1H-吲哚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 5-Fluoro-1H-indole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 19Flourine NMR [chem.ch.huji.ac.il]

- 11. rsc.org [rsc.org]

- 12. colorado.edu [colorado.edu]

- 13. researchgate.net [researchgate.net]

A Theoretical Investigation of 7-Fluoro-1H-indole-3-carboxylic acid: A Computational Chemistry Whitepaper

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of 7-Fluoro-1H-indole-3-carboxylic acid (CAS No. 858515-66-9)[1][2]. While experimental synthesis and characterization provide foundational data, computational chemistry, particularly Density Functional Theory (DFT), offers unparalleled insights into the electronic structure, spectroscopic properties, and reactivity of this molecule. This guide is designed for researchers, scientists, and drug development professionals, detailing the methodologies for a thorough in silico analysis. By leveraging established computational protocols, we can predict and understand the molecule's behavior, guiding further experimental work in medicinal chemistry and materials science. The incorporation of a fluorine atom into the indole ring is known to significantly alter a compound's properties, including its metabolic stability and biological potency[3].

Introduction: The Significance of Fluorinated Indoles

The indole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for numerous natural products and pharmaceuticals[3]. Indole-3-carboxylic acid derivatives, in particular, have garnered attention for a wide range of biological activities, including antihypertensive and herbicidal properties[4][5]. The strategic placement of a fluorine atom on the indole ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets[3][6]. Fluorine's high electronegativity can modulate the electron distribution within the molecule, impacting its reactivity and interaction with biomolecules[6].

This compound is a promising candidate for further investigation due to the unique electronic environment created by the fluorine atom at the 7-position. A detailed theoretical study is crucial for a fundamental understanding of its properties and for rationally designing new derivatives with enhanced therapeutic potential.

Computational Methodology: A Self-Validating System

The cornerstone of a robust theoretical study is a well-defined and validated computational protocol. Density Functional Theory (DFT) has emerged as a powerful tool for accurately predicting the properties of medium-sized organic molecules. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely accepted and reliable choice for such investigations[7]. The selection of an appropriate basis set is equally critical; the 6-311++G(d,p) basis set offers a good balance between computational cost and accuracy for capturing the electronic structure of molecules containing heteroatoms and for describing hydrogen bonding interactions[7].

Step-by-Step Computational Workflow

The following protocol outlines the key steps for a comprehensive theoretical study of this compound.

-

Geometry Optimization:

-

The initial molecular structure of this compound is drawn using a molecular modeling software (e.g., GaussView).

-

A conformational analysis is performed to identify the lowest energy conformer. This is crucial as the carboxylic acid group can rotate.

-

The geometry of the most stable conformer is then optimized using DFT at the B3LYP/6-311++G(d,p) level of theory. This process finds the equilibrium geometry of the molecule, corresponding to a minimum on the potential energy surface.

-

-

Vibrational Frequency Analysis:

-

Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory.

-

The absence of imaginary frequencies confirms that the optimized structure is a true minimum.

-

The calculated vibrational frequencies can be used to predict the FT-IR and Raman spectra of the molecule. A scaling factor is often applied to the calculated frequencies to better match experimental data.

-

-

Spectroscopic and Electronic Property Calculations:

-

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is employed to calculate the 1H and 13C NMR chemical shifts. These theoretical values can be correlated with experimental data to aid in spectral assignment.

-

Frontier Molecular Orbital (HOMO-LUMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity, kinetic stability, and electronic transport properties.

-

Molecular Electrostatic Potential (MEP): The MEP surface is calculated to visualize the charge distribution and identify the electrophilic and nucleophilic sites of the molecule.

-

Caption: Computational workflow for the theoretical study of this compound.

Predicted Molecular Properties and Discussion

While a dedicated theoretical study on this compound is not yet published, we can infer the expected results based on studies of similar fluorinated indole derivatives[7][8].

Molecular Geometry

The optimized geometry is expected to be largely planar, with the carboxylic acid group potentially showing a slight twist relative to the indole ring. The introduction of the fluorine atom at the 7-position is anticipated to cause minor changes in the bond lengths and angles of the benzene portion of the indole ring compared to the parent indole-3-carboxylic acid.

| Parameter | Expected Bond Length (Å) | Expected Bond Angle (°) |

| C-F | ~1.35 | |

| C=O | ~1.21 | |

| C-O | ~1.35 | |

| O-H | ~0.97 | |

| C-C-F: ~119 | ||

| O=C-O: ~123 |

Table 1: Predicted key geometrical parameters for this compound based on related structures.

Vibrational Spectroscopy

The calculated FT-IR spectrum will provide a detailed fingerprint of the molecule's vibrational modes. Key expected vibrational frequencies include:

| Vibrational Mode | Expected Wavenumber (cm-1) |

| O-H stretch (carboxylic acid) | ~3500 (monomer), ~3000 (dimer) |

| N-H stretch | ~3400 |

| C=O stretch | ~1700 |

| C-F stretch | ~1250 |

| Aromatic C-H stretch | ~3100 |

Table 2: Predicted characteristic vibrational frequencies for this compound.

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are crucial for understanding the electronic properties and reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between these orbitals provides a measure of the molecule's chemical stability. A smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized on the electron-rich indole ring, while the LUMO may have significant contributions from the carboxylic acid group and the benzene ring.

Caption: Schematic representation of the HOMO-LUMO energy gap.

Applications in Drug Development and Future Directions

The theoretical data generated through this computational protocol can be invaluable for several applications:

-

Structure-Activity Relationship (SAR) Studies: By calculating the electronic properties of a series of derivatives, researchers can build models that correlate these properties with biological activity, leading to the design of more potent compounds.

-

Molecular Docking: The optimized geometry and charge distribution can be used as input for molecular docking simulations to predict the binding mode and affinity of the molecule to a specific protein target.

-

Spectroscopic Characterization: The predicted IR and NMR spectra can aid in the identification and characterization of newly synthesized batches of the compound.

Future work should focus on performing these calculations for a series of 7-substituted-fluoro-1H-indole-3-carboxylic acids to build a comprehensive understanding of the substituent effects on the electronic and biological properties.

Conclusion

This technical guide has outlined a robust and scientifically sound methodology for the theoretical investigation of this compound. By employing DFT calculations, researchers can gain deep insights into the molecular geometry, spectroscopic signatures, and electronic properties of this promising molecule. This in silico approach provides a powerful complement to experimental studies, accelerating the discovery and development of novel indole-based compounds for a variety of applications.

References

- Frolova, T. S., & Shchegolev, S. Y. (2018). Fluorine-containing indoles: Synthesis and biological activity. Journal of Fluorine Chemistry, 211, 134-155.

-

This compound - CAS:858515-66-9. (n.d.). Sunway Pharm Ltd. Retrieved January 6, 2026, from [Link]

-

Fluorine-containing indoles: Synthesis and biological activity | Request PDF. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Structures of some bioactive fluorinated indole derivatives. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

- El-Sayed, N. N. E., & El-Gohary, N. S. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry, 13(5), 521-549.

-

1H-INDOLE-7-CARBOXYLIC ACID, 6-FLUORO. (n.d.). LookChem. Retrieved January 6, 2026, from [Link]

- Wang, S., Zhou, L., Attia, F. A.-Z. K. K., Tang, Q., Wang, M., Liu, Z., Waterhouse, G. I. N., Liu, L., & Kang, W. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry, 10, 949504.

- Inoue, M., Sumii, Y., & Shibata, N. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 5(19), 10633–10640.

- Deadman, J. J., O'Mahony, G., Lynch, D., Crowley, D. C., & Collins, S. G. (2017). A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic. Beilstein Journal of Organic Chemistry, 13, 251-258.

- Synthesis of a Series of Diaminoindoles. (2021). The Journal of Organic Chemistry, 86(16), 11333–11342.

- Wang, S., Zhou, L., Attia, F. A.-Z. K. K., Tang, Q., Wang, M., Liu, Z., Waterhouse, G. I. N., Liu, L., & Kang, W. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 a. Frontiers in Chemistry, 10.

- 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2017). Egyptian Journal of Chemistry, 60(5), 723-739.

- Lu, H., Wang, D., & Zhou, Z. (2012). 5-Fluoro-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o187.

-

Five new spiro[indoline-3,3′-indolizine]s have been synthesized with high regio- and stereospecificity in one-pot three-component reactions between a substituted indole-2,3-dione, (S)-pipecolic acid and trans-3-benzoylacrylic acid, and subsequently characterized using a combination of elemental analysis, IR and 1H and 13C NMR spectroscopy, mass spectrometry and crystal structure analysis. (n.d.). IUCr. Retrieved January 6, 2026, from [Link]

- Singh, I., Srivastava, R., Shukla, V. K., Pathak, S. K., Burman, T., Al-Mutairi, A. A., El-Emam, A. A., Prasad, O., & Sinha, L. (2022). Spectroscopic, electronic structure, molecular docking, and molecular dynamics simulation study of 7-Trifluoromethyl-1H-indole-2-carboxylic acid as an aromatase inhibitor. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 280, 121530.

- Zhang, Y., & Wang, D. (2012). 6-Fluoro-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1580.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. This compound - CAS:858515-66-9 - Sunway Pharm Ltd [3wpharm.com]

- 3. daneshyari.com [daneshyari.com]

- 4. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]

- 5. frontiersin.org [frontiersin.org]

- 6. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Spectroscopic, electronic structure, molecular docking, and molecular dynamics simulation study of 7-Trifluoromethyl-1H-indole-2-carboxylic acid as an aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 6-Fluoro-1H-indole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Blueprint: A Technical Guide to 7-Fluoro-1H-indole-3-carboxylic Acid for Drug Discovery

Abstract

This technical guide provides a comprehensive framework for the quantum chemical analysis of 7-Fluoro-1H-indole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. For researchers, scientists, and professionals in drug development, understanding the electronic structure and physicochemical properties at a quantum level is paramount for rational drug design. This document outlines the theoretical basis and practical application of Density Functional Theory (DFT) to elucidate the molecular geometry, reactivity, and electronic properties of this fluorinated indole derivative. We present a detailed, step-by-step protocol for conducting these calculations, interpreting the results—including Frontier Molecular Orbitals (HOMO-LUMO) and Mulliken population analysis—and leveraging these insights for applications such as molecular docking and pharmacophore modeling.

Introduction: The Significance of Fluorinated Indoles in Medicinal Chemistry

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural and synthetic bioactive compounds.[1] The introduction of a fluorine atom to the indole ring, as in this compound, can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity can alter acidity, lipophilicity, metabolic stability, and binding affinity to biological targets.[2] These modifications make fluorinated indoles attractive candidates for developing novel therapeutics, including enzyme inhibitors and receptor antagonists.[1]

Quantum chemical calculations offer a powerful in-silico approach to predict and understand these properties before engaging in resource-intensive synthesis and experimental testing.[3] By modeling the electronic structure of this compound, we can gain critical insights into its stability, reactivity, and potential intermolecular interactions, thereby accelerating the drug discovery pipeline.

Theoretical Framework: Density Functional Theory (DFT) in Drug Design

For the study of pharmaceutically relevant molecules, Density Functional Theory (DFT) has emerged as a robust and cost-effective quantum mechanical method that offers an excellent balance of accuracy and computational efficiency.[4][5] Unlike traditional ab initio methods that approximate the many-electron wavefunction, DFT calculates the total energy of a system based on its electron density, ρ.[4][6] This approach significantly reduces computational cost, making it feasible to study larger and more complex molecules relevant to biology.[4]

The core principle of DFT lies in the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a molecular system are uniquely determined by its electron density. In practice, the Kohn-Sham equations are solved to obtain the orbitals and their energies, which are then used to calculate the electron density and, subsequently, the total energy and other molecular properties.

Key applications of DFT in drug design include:

-

Geometry Optimization: Determining the most stable three-dimensional conformation of a molecule.[4]

-

Electronic Property Calculation: Computing properties like dipole moments, polarizability, and atomic charges.

-

Reactivity Prediction: Analyzing frontier molecular orbitals (HOMO and LUMO) to understand chemical reactivity and reaction mechanisms.[7]

-

Spectroscopic Characterization: Simulating IR, Raman, and UV-Vis spectra to aid in experimental characterization.

Experimental Protocol: Quantum Chemical Calculations

This section provides a detailed, step-by-step methodology for performing DFT calculations on this compound using the Gaussian software package, a widely used tool in computational chemistry.

Molecular Structure Preparation

-

Construct the Molecule: Build the 3D structure of this compound using a molecular modeling program such as GaussView or Avogadro.

-

Initial Cleaning: Perform an initial geometry cleanup using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.

-

Save Coordinates: Save the atomic coordinates in a format compatible with Gaussian (e.g., .gjf or .com).

Geometry Optimization and Frequency Analysis

The first crucial step is to find the molecule's minimum energy conformation. This is followed by a frequency calculation to confirm that the optimized structure is a true minimum on the potential energy surface.

Rationale for Method Selection:

-

Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is chosen for its proven accuracy in predicting the geometries and electronic properties of organic molecules.[6]

-

Basis Set (6-311++G(d,p)): This Pople-style basis set provides a good balance between accuracy and computational cost. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are important for describing anions and weak interactions. The (d,p) specifies polarization functions on heavy atoms and hydrogens, respectively, allowing for more flexibility in describing bonding.

Gaussian Input File (7FICA_opt_freq.gjf):

Sources

- 1. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. innospk.com [innospk.com]

- 3. rowansci.substack.com [rowansci.substack.com]

- 4. researchgate.net [researchgate.net]

- 5. preprints.org [preprints.org]

- 6. preprints.org [preprints.org]

- 7. 6-Fluoro-1H-indole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 7-Fluoro-1H-indole-3-carboxylic acid: Discovery and Scientific History

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Fluoro-1H-indole-3-carboxylic acid, a fluorinated derivative of the pivotal indole-3-carboxylic acid scaffold, has emerged as a compound of significant interest within the realms of medicinal chemistry and drug discovery. The strategic introduction of a fluorine atom at the 7-position of the indole ring profoundly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. This guide provides a comprehensive overview of the discovery, historical synthetic evolution, and key technical aspects of this important heterocyclic compound.

Physicochemical Properties and Spectroscopic Data

This compound (CAS Number: 858515-66-9) is a solid at room temperature with a molecular formula of C₉H₆FNO₂ and a molecular weight of 179.15 g/mol . The presence of the fluorine atom and the carboxylic acid group dictates its solubility and reactivity profile.

| Property | Value | Source |

| CAS Number | 858515-66-9 | Commercial Suppliers |

| Molecular Formula | C₉H₆FNO₂ | Calculated |

| Molecular Weight | 179.15 g/mol | Calculated |

| Appearance | Solid | Commercial Suppliers |

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the indole ring protons, with coupling patterns influenced by the fluorine atom. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift (typically >10 ppm)[3].

-

¹³C NMR: The carbon NMR spectrum would display nine distinct signals. The carbon atom attached to the fluorine would exhibit a large one-bond C-F coupling constant. The carbonyl carbon of the carboxylic acid is expected in the range of 160-180 ppm[3].

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretching vibration (around 1700 cm⁻¹), and C-F stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight.

Historical Synthesis and Discovery

The precise first synthesis of this compound is not prominently documented in a single seminal publication based on the conducted search. However, its synthesis can be understood through the logical evolution of indole synthetic methodologies and the preparation of its key precursors. The historical development of synthetic routes to indole-3-carboxylic acids, such as the Fischer, Reissert, and Japp-Klingemann reactions, provides the foundational chemistry for accessing this fluorinated analog[4][5][6][7].

Precursor Synthesis: The Gateway to the Target Molecule

A critical step towards the synthesis of this compound is the preparation of the 7-fluoroindole core. A patented method highlights an industrial-scale preparation of 7-fluoroindole from 2-fluorobenzene amide[8]. Another key precursor is 7-fluoro-1H-indole-3-carbaldehyde, whose synthesis from 2-fluoro-6-methylaniline via a Vilsmeier-Haack reaction is described in the patent literature[9]. The oxidation of this aldehyde would provide a direct route to the target carboxylic acid.

Established and Postulated Synthetic Protocols

While a definitive "discovery" paper is elusive, established indole syntheses can be applied. Below are detailed protocols for plausible and documented synthetic pathways to this compound and its immediate precursors.

Protocol 1: Synthesis of 7-Fluoroindole (Precursor)

This protocol is adapted from a patented industrial method and demonstrates a common strategy for constructing the fluorinated indole ring system[8].

Workflow Diagram:

References

- 1. researchgate.net [researchgate.net]

- 2. 1H-INDOLE-3-CARBOXYLIC ACID,7-FLUORO(858515-66-9) 1H NMR [m.chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Japp-Klingemann_reaction [chemeurope.com]

- 5. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 6. BJOC - A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic [beilstein-journals.org]

- 7. organicreactions.org [organicreactions.org]

- 8. CN105622482A - Method for industrially preparing 7-fluoroindole - Google Patents [patents.google.com]

- 9. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of Fluorinated Indole-3-Carboxylic Acids

Introduction: The Strategic Role of Fluorine in Modulating Indole-3-Carboxylic Acid Properties

Indole-3-carboxylic acid and its derivatives are a cornerstone in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities. The introduction of fluorine, a bioisostere for hydrogen, into the indole scaffold has emerged as a powerful strategy to fine-tune the molecule's physicochemical properties. This strategic fluorination can significantly impact acidity (pKa), lipophilicity (logP), and solubility, thereby influencing pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth exploration of the core physicochemical properties of fluorinated indole-3-carboxylic acids, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of fluorine's effects, present available comparative data, and provide detailed experimental protocols for the determination of these critical parameters. Furthermore, we will explore the implications of these modified properties in the context of a key biological signaling pathway.

Core Physicochemical Properties: A Comparative Analysis

The position of the fluorine atom on the indole ring dictates its influence on the molecule's electron distribution and, consequently, its physicochemical characteristics. The high electronegativity of fluorine leads to a significant inductive electron-withdrawing effect, which is most pronounced when fluorine is closer to the carboxylic acid group.

Acidity (pKa)

The acidity of the carboxylic acid group is a critical determinant of a molecule's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and receptor binding. The electron-withdrawing nature of fluorine stabilizes the carboxylate anion, thereby increasing the acidity (lowering the pKa) of the parent compound.

Lipophilicity (logP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a crucial parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties. Fluorination generally increases lipophilicity; however, the effect is context-dependent and can be influenced by intramolecular interactions and the overall electronic landscape of the molecule.

Solubility

Aqueous solubility is a fundamental property that affects a drug's bioavailability and formulation. The introduction of fluorine can have varied effects on solubility. While increased lipophilicity might suggest decreased aqueous solubility, the altered crystal lattice energy and potential for new hydrogen bonding interactions can lead to more complex outcomes.

Melting Point

The melting point is an indicator of the stability of the crystal lattice and can be influenced by intermolecular forces such as hydrogen bonding and van der Waals interactions. Changes in these forces upon fluorination will be reflected in the melting point.

Data Presentation: A Comparative Overview

| Compound | pKa | logP/XLogP3 | Aqueous Solubility | Melting Point (°C) |

| Indole-3-carboxylic acid | Data not available | 1.99[1] | Data not available | 206.5[1] |

| 4-Fluoroindole-3-carboxylic acid | Data not available | Data not available | Data not available | Data not available |

| 5-Fluoroindole-3-carboxylic acid | 3.76 (Predicted)[2] | 2.00520 (Calculated)[2] | Data not available | 234-236 (decomp)[2] |

| 6-Fluoroindole-3-carboxylic acid | Data not available | 2.1 (Calculated)[3] | Data not available | Data not available |

| 7-Fluoroindole-3-carboxylic acid | Data not available | Data not available | Data not available | Data not available |

Note: The lack of comprehensive experimental data for all isomers underscores the necessity for the experimental protocols detailed in the subsequent sections.

Experimental Protocols: A Practical Guide

Accurate and reproducible determination of physicochemical properties is paramount in drug discovery. The following sections provide detailed, step-by-step methodologies for key experiments.

Determination of pKa by Potentiometric Titration

This method allows for the precise measurement of the acid dissociation constant.

Methodology:

-

Preparation of the Analyte Solution: Accurately weigh and dissolve the indole-3-carboxylic acid derivative in a suitable co-solvent (e.g., methanol or DMSO) and then dilute with deionized water to a final concentration of approximately 1-10 mM.

-

Calibration of the pH Meter: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa of the analyte.

-

Titration Setup: Place the analyte solution in a thermostatted vessel and use a magnetic stirrer for continuous mixing. Immerse the calibrated pH electrode and a titrant delivery tube into the solution.

-

Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments. Record the pH value after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH values against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This corresponds to the inflection point of the first derivative of the titration curve.

Workflow Diagram:

Caption: Workflow for pKa determination by potentiometric titration.

Determination of logP by the Shake-Flask Method

This traditional method directly measures the partitioning of a compound between n-octanol and water.

Methodology:

-

Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them and allowing the layers to separate.

-

Sample Preparation: Prepare a stock solution of the test compound in the aqueous phase.

-

Partitioning: Add a known volume of the stock solution to a flask containing a known volume of the pre-saturated n-octanol.

-

Equilibration: Seal the flask and shake it for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw aliquots from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate the logP value using the formula: logP = log([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Workflow Diagram:

Caption: Workflow for logP determination by the shake-flask method.

Determination of Kinetic Aqueous Solubility

This high-throughput method provides a rapid assessment of a compound's solubility.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO).

-

Assay Plate Preparation: Add a small volume of the DMSO stock solution to the wells of a microtiter plate.

-

Addition of Aqueous Buffer: Add a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to each well.

-

Incubation and Precipitation: Shake the plate for a set period (e.g., 2 hours) at a controlled temperature to allow for precipitation of the compound that is in excess of its solubility limit.

-

Separation of Undissolved Compound: Separate the precipitated solid from the saturated solution by filtration or centrifugation.

-

Quantification of Soluble Compound: Determine the concentration of the dissolved compound in the filtrate or supernatant using a suitable analytical method, such as UV-Vis spectroscopy, LC-MS, or nephelometry.

-

Solubility Calculation: Calculate the solubility by comparing the measured concentration to a standard curve.

Workflow Diagram:

Caption: Workflow for kinetic aqueous solubility determination.

Implications for Drug Development: The Auxin Signaling Pathway

The altered physicochemical properties of fluorinated indole-3-carboxylic acids have profound implications for their biological activity. A relevant example is the modulation of the auxin signaling pathway in plants, where indole-3-acetic acid (a close analogue) is a key hormone. Synthetic auxins are used as herbicides, and their efficacy is dependent on their ability to mimic natural auxins and disrupt normal plant growth.[4][5]

The core of the auxin signaling pathway involves the TIR1/AFB receptor proteins, which, upon binding to auxin, target Aux/IAA transcriptional repressors for degradation.[5][6] This leads to the activation of auxin response factors (ARFs) and the subsequent expression of auxin-responsive genes, ultimately controlling plant growth and development.[5] The binding affinity of an indole-3-carboxylic acid derivative to the TIR1 receptor and its ability to permeate plant cells are directly influenced by its physicochemical properties.

Fluorination can enhance the binding affinity to the TIR1 receptor by altering the electronic properties of the indole ring and the acidity of the carboxylic acid, which is crucial for the interaction.[7] Furthermore, increased lipophilicity can improve the compound's ability to cross the plant cell wall and membrane to reach its intracellular target. However, excessive lipophilicity can lead to non-specific binding and reduced bioavailability. Therefore, the strategic placement of fluorine on the indole ring allows for the fine-tuning of these properties to optimize herbicidal activity.

Auxin Signaling Pathway Diagram:

Sources

- 1. Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 6-Fluoro-1H-indole-3-carboxylic acid | C9H6FNO2 | CID 28806318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. BJOC - A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic [beilstein-journals.org]

- 5. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Auxin signaling: a big question to be addressed by small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological activities of 4-trifluoromethylindole-3-acetic acid: a new fluorinated indole auxin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Nature of Fluorine: An In-depth Technical Guide to its Electronic Effects on the Indole Ring System

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into the indole scaffold has become a cornerstone of modern medicinal chemistry. This guide provides a deep dive into the nuanced electronic effects of fluorine substitution on the indole ring system. Moving beyond simplistic descriptions of electronegativity, we will explore the dichotomy of fluorine's strong inductive electron withdrawal and its capacity for resonance donation, examining how the position of substitution dictates the net electronic outcome. This interplay governs the indole's reactivity, physicochemical properties such as pKa and lipophilicity, and ultimately, its pharmacological profile. Through a synthesis of established principles, experimental data, and practical examples, this document aims to equip researchers with the foundational knowledge to rationally design and leverage fluorinated indoles in drug discovery and development.

Introduction: Fluorine, An Element of Strategic Importance

The indole ring is a privileged scaffold, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its rich electron density makes it a versatile substrate for chemical modification and a frequent participant in biological interactions. The introduction of fluorine, the most electronegative element, into this system imparts a range of unique properties that can be exploited to optimize drug candidates.[3][4]

Key attributes that make fluorine a valuable tool in medicinal chemistry include:

-

Metabolic Stability: The strength of the C-F bond makes it resistant to oxidative metabolism by cytochrome P450 enzymes, a common strategy to block metabolic hotspots.[1][4]

-

Modulation of Physicochemical Properties: Fluorine substitution can significantly alter a molecule's lipophilicity (logP), acidity (pKa), and membrane permeability, all critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).[5][6]

-

Enhanced Binding Affinity: The unique electronic nature of fluorine can lead to favorable interactions with biological targets, including hydrogen bonding and dipole-dipole interactions, thereby increasing potency.[7]

-

Conformational Control: The steric bulk of fluorine, though modest, can influence the preferred conformation of a molecule, which can be crucial for receptor binding.

This guide will focus specifically on the electronic consequences of introducing fluorine to the indole ring, providing a framework for understanding and predicting its impact.

The Duality of Fluorine's Electronic Influence

Fluorine's effect on an aromatic system like indole is a delicate balance of two opposing forces:

-

Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density through the sigma bond network. This effect is distance-dependent and deactivates the ring towards electrophilic attack.

-

Resonance Effect (+R): The lone pairs on the fluorine atom can be donated into the aromatic pi-system. This resonance donation is most pronounced when fluorine is positioned at the ortho or para positions relative to a reaction center.

The net electronic effect is a context-dependent interplay of these two factors. In many electrophilic aromatic substitution reactions, the powerful -I effect dominates, making fluorinated aromatics generally less reactive than their non-fluorinated counterparts.[8] However, the +R effect can still influence the regioselectivity of these reactions.

Positional Effects of Fluorine on the Indole Ring

The position of fluorine substitution on the indole nucleus is critical in determining the resulting electronic and chemical properties.

3.1. Substitution on the Benzene Ring (Positions 4, 5, 6, and 7)

When fluorine is attached to the carbocyclic portion of the indole, its electronic effects are analogous to those on a substituted benzene ring.

-

Positions 4 and 6: Fluorine at these positions exerts a strong -I effect, decreasing the electron density of the entire ring system. The +R effect can donate electron density towards the pyrrole ring, but the inductive withdrawal is generally the dominant factor.

-

Positions 5 and 7: Substitution at these positions also leads to a general deactivation of the ring due to the -I effect. The impact on the pyrrole ring's reactivity is less direct than from the 4 and 6 positions.

The overall consequence of fluorination on the benzene ring is a decrease in the nucleophilicity of the indole, particularly at the electron-rich C3 position of the pyrrole ring.

3.2. Substitution on the Pyrrole Ring (Positions 2 and 3)

Direct fluorination of the electron-rich pyrrole ring is less common but has significant electronic implications.

-

Position 2: A fluorine at C2 strongly withdraws electron density from the pyrrole ring, significantly reducing its nucleophilicity and impacting the acidity of the N-H proton.

-

Position 3: Given that C3 is the primary site of electrophilic attack on the indole ring, substitution at this position is often achieved through cyclization of pre-functionalized precursors. A fluorine at C3 dramatically alters the reactivity profile of the indole.

Quantifying the Electronic Impact: Physicochemical Properties

4.1. Acidity (pKa)

4.2. Lipophilicity (logP)

The effect of fluorine on lipophilicity is complex. While a single fluorine atom can increase lipophilicity compared to a hydrogen atom, the introduction of multiple fluorine atoms or fluoroalkyl groups can have varying effects depending on the overall molecular context.[11] For instance, the calculated logP for 5-fluoroindole is 2.4, indicating a moderate level of lipophilicity.[12]

4.3. Spectroscopic Signatures (NMR)

¹⁹F NMR spectroscopy is a powerful tool for studying fluorinated molecules due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range.[13] The chemical shift of the fluorine atom is highly sensitive to its electronic environment, providing valuable information about the electronic distribution within the fluoroindole.[14] For example, ¹H NMR spectra of compounds like 5-fluoroindole-2-carboxylic acid show distinct coupling between the fluorine and adjacent protons, which can be used to confirm the position of substitution.[15]

Table 1: Predicted Physicochemical Properties of Fluoroindoles

| Property | Indole | 5-Fluoroindole | 2-Fluoroindole |

| Molecular Weight ( g/mol ) | 117.15 | 135.14[12] | 135.14[16] |

| Calculated logP | 1.6 - 2.1 | 2.4[12] | 2.9[16] |

| pKa (in MeCN) | 32.57[10] | Not reported | Not reported |

Note: Predicted and experimental values can vary between sources and methodologies.

Consequences for Chemical Reactivity

The electronic perturbations caused by fluorine substitution have a profound impact on the chemical reactivity of the indole ring.

5.1. Electrophilic Aromatic Substitution

As a general rule, the strong electron-withdrawing nature of fluorine deactivates the indole ring towards electrophilic attack. The rate of reactions such as bromination is expected to decrease with fluorine substitution.[17] However, the +R effect of fluorine can still direct incoming electrophiles, although the overall reaction may require harsher conditions.

5.2. C-H Functionalization

Modern synthetic methods, such as palladium-catalyzed C-H functionalization, have enabled the direct introduction of various functional groups onto the indole ring.[18][19] The presence of fluorine can influence the regioselectivity and efficiency of these reactions. For example, directed C-H functionalization has been used to synthesize complex fluorinated isocryptolepine analogues.[19][20]

Implications for Drug Design and Biological Activity

The electronic effects of fluorine are a key consideration in the design of indole-based therapeutic agents. The modulation of pKa can influence a drug's solubility and its ability to cross cell membranes.[5] By blocking sites of metabolic oxidation, fluorination can increase a drug's half-life and bioavailability.[1][4]

Numerous biologically active fluorinated indoles have been reported, demonstrating the broad applicability of this strategy.[1][21][22] These compounds exhibit a wide range of pharmacological activities, including antiviral, anti-inflammatory, and anticancer properties.[2][23]

Case Study: 5-HT Receptor Ligands

Many indole derivatives interact with serotonin (5-HT) receptors.[24] The introduction of fluorine can fine-tune the binding affinity and selectivity of these ligands. For example, fluorination of 3-(3-(piperidin-1-yl)propyl)indoles was shown to reduce the pKa of the compounds, leading to improved oral absorption while maintaining high affinity for the 5-HT1D receptor.[9]